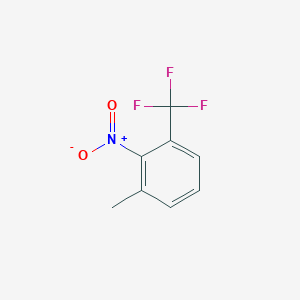

1-Methyl-2-nitro-3-(trifluoromethyl)benzene

Overview

Description

1-Methyl-2-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of 1-methyl-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and chromic acid. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Synthesis and Intermediates

1-Methyl-2-nitro-3-(trifluoromethyl)benzene can be synthesized through various methods, often involving nitration of the corresponding methyl-substituted benzotrifluoride compounds. The process typically includes the use of nitric acid and sulfuric acid under controlled temperatures to achieve high yields. For instance, a common synthesis route involves treating 3-methylbenzotrifluoride with a nitrating agent, leading to the desired nitro compound .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances biological activity and stability, making it an attractive building block in medicinal chemistry.

Agrochemical Development

This compound has been explored for use in developing herbicides and insecticides. Research indicates that derivatives of this compound exhibit significant insecticidal properties against pests like Xyleborus affinis, making it a candidate for new agricultural formulations .

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials due to its unique electronic properties imparted by the trifluoromethyl group. The compound's stability under various conditions makes it suitable for applications in coatings and polymers.

Case Studies

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Methyl-2-nitro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

3-Nitrobenzotrifluoride: Lacks the methyl group but has similar nitro and trifluoromethyl groups.

4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a nitro group.

α,α,α-Trifluorotoluene: Lacks the nitro group but has a similar trifluoromethyl group.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-Methyl-2-nitro-3-(trifluoromethyl)benzene, also known as 1-Methyl-2-nitro-3-trifluoromethylbenzene, is a compound that has garnered attention for its potential biological activities, particularly in the fields of insecticidal properties and toxicity. This article reviews the synthesis, biological effects, and relevant case studies associated with this compound.

This compound has the molecular formula and a molecular weight of approximately 221.14 g/mol. The structure features a nitro group and a trifluoromethyl group attached to a methyl-substituted benzene ring, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves nitration reactions followed by purification processes such as recrystallization. Various methods have been documented for synthesizing similar compounds, emphasizing the importance of reaction conditions on yield and purity .

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of this compound. For instance, investigations into neonicotinoid analogs have shown that compounds with similar structures exhibit significant mortality rates against pests like Xyleborus sp.. The docking studies indicated that cation-π interactions and hydrogen bonding play crucial roles in enhancing insecticidal activity .

| Compound | Mortality Rate (%) | Exposure Time (h) |

|---|---|---|

| This compound | Up to 73% | 12 |

Toxicity Studies

Toxicological assessments reveal that this compound exhibits acute toxicity. According to hazard classifications, it is categorized as an acute toxic substance with specific warnings regarding oral exposure .

Case Studies

Case Study 1: Insecticidal Efficacy

A study focused on the efficacy of various neonicotinoid analogs, including those structurally related to this compound, demonstrated promising results in controlling pest populations. The compound was tested alongside established insecticides, revealing competitive mortality rates and underscoring its potential as an alternative insecticide .

Case Study 2: Environmental Impact

Research into the environmental persistence of fluorinated compounds indicates that their stability may lead to bioaccumulation in ecosystems. Studies suggest that while these compounds can effectively control pest populations, their long-term environmental impact requires further investigation .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Methyl-2-nitro-3-(trifluoromethyl)benzene, and how can regioselectivity challenges be addressed?

The synthesis of nitro- and trifluoromethyl-substituted benzene derivatives often involves sequential electrophilic substitution or cross-coupling reactions. For example, nitration of 3-(trifluoromethyl)toluene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Regioselectivity is influenced by directing groups: the methyl group at position 1 acts as an ortho/para director, while the electron-withdrawing trifluoromethyl group at position 3 may compete. Computational modeling (e.g., DFT) can predict substituent effects .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- GC-MS for purity assessment (>85% as per industrial standards) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments .

- X-ray crystallography for absolute configuration validation, as demonstrated in studies of similar nitroaromatics .

Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

The nitro group (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the benzene ring, making NAS feasible only under strong conditions (e.g., high-temperature reactions with amines or thiols). The meta-directing nature of -CF₃ and para-directing effect of -NO₂ must be considered when predicting reaction sites .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as recommended for structurally related nitroaromatics .

- Work in a fume hood due to potential inhalation hazards (H333 risk code) .

- Store away from ignition sources (flammability class 4.1) .

Advanced Research Questions

Q. How can computational chemistry optimize the regioselectivity of trifluoromethylation or nitration steps?

Density Functional Theory (DFT) calculations can model transition states and charge distributions to predict substituent effects. For example, studies on 1,4-bis(trifluoromethyl)benzene used DFT to explain meta/para selectivity in electrophilic attacks .

Q. What mechanistic insights explain the compound’s behavior in Diels-Alder or cycloaddition reactions?

The electron-deficient aromatic ring can act as a dienophile. For instance, bromomethyl-trifluoromethylbenzene derivatives undergo Diels-Alder reactions with furan under LDA catalysis, forming epoxynaphthalenes. Steric hindrance from -CF₃ and -NO₂ groups may slow reactivity .

Q. How does crystallographic data resolve ambiguities in molecular conformation?

X-ray diffraction of derivatives (e.g., polyamine adducts) reveals bond angles and torsional strain caused by bulky substituents. For example, crystallography confirmed full substitution of amino groups in spermine derivatives, validating synthetic pathways .

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceuticals?

It serves as a precursor for heterocyclic intermediates. For example:

- Reaction with 1,3,4-thiadiazole-2-thiol yields urea derivatives with potential enzyme inhibitory activity .

- Trifluoromethyl groups enhance metabolic stability in drug candidates, as seen in Sorafenib intermediates .

Q. How do contradictory data on physical properties (e.g., boiling points) arise across literature sources?

Discrepancies may stem from impurities, measurement techniques, or isomer variations. For instance, boiling points for trifluoromethylbenzene analogs vary by 5–10°C depending on isomer ratios . Always cross-validate data using CAS Common Chemistry or PubChem .

Q. What catalytic systems improve yield in large-scale syntheses?

Properties

IUPAC Name |

1-methyl-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(8(9,10)11)7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXZOTTYGWMNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541296 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92891-23-1 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.